molecular formula C10H8ClNO2 B3176311 3-(4-Chlorophenyl)-3-cyanopropanoic acid CAS No. 98923-51-4

3-(4-Chlorophenyl)-3-cyanopropanoic acid

Cat. No.: B3176311
CAS No.: 98923-51-4
M. Wt: 209.63 g/mol
InChI Key: HFQBTRVHQUSNRH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-cyanopropanoic acid is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by a 4-chlorophenyl group and a cyano group

Scientific Research Applications

3-(4-Chlorophenyl)-3-cyanopropanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-cyanopropanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-cyanopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-3-carboxypropanoic acid

    Reduction: 3-(4-Chlorophenyl)-3-aminopropanoic acid

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-cyanopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxypropanoic acid
  • 3-(4-Chlorophenyl)-3-aminopropanoic acid
  • 3-(4-Chlorophenyl)-3-carboxypropanoic acid

Uniqueness

3-(4-Chlorophenyl)-3-cyanopropanoic acid is unique due to the presence of both a cyano group and a 4-chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The cyano group, in particular, provides a site for further chemical modifications, enhancing the versatility of the compound in synthetic chemistry and drug development.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-cyanopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQBTRVHQUSNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573386
Record name 3-(4-Chlorophenyl)-3-cyanopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98923-51-4
Record name 3-(4-Chlorophenyl)-3-cyanopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-3-cyanopropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTC9H73LV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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